molecular formula C9H9NO4 B14803572 3-(4-Nitrophenoxy)propanal

3-(4-Nitrophenoxy)propanal

Cat. No.: B14803572
M. Wt: 195.17 g/mol
InChI Key: AJJMVGLKKRCEPO-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)propanal is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitro group attached to a phenoxy moiety, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenoxy)propanal typically involves the reaction of 4-nitrophenol with propylene oxide. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an ether linkage between the phenol and the propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products Formed

    Oxidation: 3-(4-Nitrophenoxy)propanoic acid.

    Reduction: 3-(4-Aminophenoxy)propanal.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenoxy)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)propanal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenoxy)propanal is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-(4-nitrophenoxy)propanal

InChI

InChI=1S/C9H9NO4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-6H,1,7H2

InChI Key

AJJMVGLKKRCEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCC=O

Origin of Product

United States

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